molecular formula C5H9NO6 B1262798 2-Amino-3,4-dihydroxypentanedioic acid

2-Amino-3,4-dihydroxypentanedioic acid

Cat. No. B1262798
M. Wt: 179.13 g/mol
InChI Key: SODSBJHVKSGOIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3, 4-dihydroxypentanedioic acid, also known as 3, 4-dihydroxyglutamic acid or (3S, 4S)-dhga, belongs to the class of organic compounds known as glutamic acid and derivatives. Glutamic acid and derivatives are compounds containing glutamic acid or a derivative thereof resulting from reaction of glutamic acid at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom. 2-Amino-3, 4-dihydroxypentanedioic acid is soluble (in water) and a moderately acidic compound (based on its pKa). 2-Amino-3, 4-dihydroxypentanedioic acid has been primarily detected in urine. Within the cell, 2-amino-3, 4-dihydroxypentanedioic acid is primarily located in the cytoplasm and adiposome. Outside of the human body, 2-amino-3, 4-dihydroxypentanedioic acid can be found in brassicas and green vegetables. This makes 2-amino-3, 4-dihydroxypentanedioic acid a potential biomarker for the consumption of these food products.

Scientific Research Applications

Biocatalysis and Synthesis

2-Amino-3,4-dihydroxypentanedioic acid is significant in the field of biocatalysis and synthesis. Hernández et al. (2017) described its stereoselective synthesis using a biocatalytic one-pot cyclic cascade, coupling an aldol reaction with stereoselective transamination. This approach used class II pyruvate aldolase and transaminase, demonstrating high yields and product concentrations, highlighting its potential in medicinal chemistry and industrial production (Hernández et al., 2017).

Malic Acid Production

Dai et al. (2018) discussed the biological production of malic acid (2-hydroxybutanedioic acid), closely related to 2-Amino-3,4-dihydroxypentanedioic acid. Their review highlighted the use of metabolic engineering and process optimization for malic acid production in biotechnological applications, such as in food and pharmaceutical industries (Dai et al., 2018).

Chromogenic Amino Acid for HIV-Protease Assay

Badalassi et al. (2002) developed a selective HIV-protease assay based on a chromogenic amino acid derivative of 2-Amino-3,4-dihydroxypentanedioic acid. This research illustrates its application in developing diagnostic tools for HIV, showcasing its potential in medical research (Badalassi et al., 2002).

Aminodiols Synthesis

Smith et al. (2010) explored the biocatalytic synthesis of chiral amino alcohols, including derivatives of 2-Amino-3,4-dihydroxypentanedioic acid. Using engineered E. coli transketolase and ω-transaminase, they achieved efficient synthesis with potential applications in pharmaceutical intermediates (Smith et al., 2010).

Coordination Polymers

Yang et al. (2011) utilized derivatives of 2-Amino-3,4-dihydroxypentanedioic acid in synthesizing homochiral coordination networks. These compounds hold potential in materials science for their unique structural and functional properties (Yang et al., 2011).

Synthesis of Fluorinated Amino Acids

Laue et al. (2000) reported the synthesis of fluorinated α-amino acids, including derivatives of 2-Amino-3,4-dihydroxypentanedioic acid. These compounds are important in pharmaceutical research for developing new drugs with enhanced properties (Laue et al., 2000).

Biofuel Production

Cann and Liao (2009) highlighted the use of 2-Amino-3,4-dihydroxypentanedioic acid derivatives in engineered microorganisms for biofuel production. This research is crucial for developing sustainable energy sources (Cann & Liao, 2009).

properties

Product Name

2-Amino-3,4-dihydroxypentanedioic acid

Molecular Formula

C5H9NO6

Molecular Weight

179.13 g/mol

IUPAC Name

2-amino-3,4-dihydroxypentanedioic acid

InChI

InChI=1S/C5H9NO6/c6-1(4(9)10)2(7)3(8)5(11)12/h1-3,7-8H,6H2,(H,9,10)(H,11,12)

InChI Key

SODSBJHVKSGOIZ-UHFFFAOYSA-N

Canonical SMILES

C(C(C(=O)O)N)(C(C(=O)O)O)O

synonyms

(3S,4S)-DHGA
3,4-dihydroxy-L-glutamic acid
3,4-dihydroxyglutamic acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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